molecular formula C10H8O3S B1344184 Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate CAS No. 246177-37-7

Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate

Cat. No.: B1344184
CAS No.: 246177-37-7
M. Wt: 208.24 g/mol
InChI Key: RAWQGMFTJYIMMQ-UHFFFAOYSA-N
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Description

Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate is a chemical compound with the molecular formula C10H8O3S. It is a derivative of thiophene, a sulfur-containing heterocyclic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate typically involves the reaction of 4-hydroxybenzo[b]thiophene-5-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to yield the desired ester .

Industrial Production Methods

the general approach involves esterification reactions, which are scalable and can be optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate is unique due to the presence of both a hydroxyl group and an ester group on the thiophene ring. This combination of functional groups allows for a wide range of chemical modifications and applications .

Properties

IUPAC Name

methyl 4-hydroxy-1-benzothiophene-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3S/c1-13-10(12)7-2-3-8-6(9(7)11)4-5-14-8/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAWQGMFTJYIMMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(C=C1)SC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60625450
Record name Methyl 4-hydroxy-1-benzothiophene-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

246177-37-7
Record name Methyl 4-hydroxy-1-benzothiophene-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution containing methyl 5-bromo4-oxo-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylate (Preparation 12, 1.18 g) and lithium carbonate (1.81 g) in anhydrous DMF (10 mL) is heated at 100° C. overnight. After cooling, the solids are removed by filtration and the filtrate is partitioned between ethyl acetate (50 mL) and water (50 mL). The organic layer is washed with brine, dried over Na2SO4, filtered, and concentrated to give a brown solid. This crude product is chromatographed on a Biotage column eluting with 0-20% ethyl acetate in heptane (250 mL each 10%) to give 270 mg (32%) of the title compound as a white solid. Physical characteristics: Mp 94-95° C.; MS (ESI−) m/z 207.0 (M−H)−. Anal. found: C, 57.26; H, 3.88; N, 0.17.
Name
methyl 5-bromo4-oxo-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylate
Quantity
1.18 g
Type
reactant
Reaction Step One
Quantity
1.81 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
32%

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